molecular formula C14H14N6O2S B2715487 2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide CAS No. 2415624-33-6

2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B2715487
CAS No.: 2415624-33-6
M. Wt: 330.37
InChI Key: FDGOOUYAFGUJKX-UHFFFAOYSA-N
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Description

2-{imidazo[1,2-b]pyridazine-6-amido}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a chemical compound with a complex structure. It belongs to the class of imidazo[1,2-b]pyridazines , which have garnered attention in medicinal chemistry due to their diverse applications. This specific compound exhibits potential as an inhibitor for IL-17A , a cytokine implicated in various inflammatory diseases such as psoriasis , rheumatoid arthritis , and multiple sclerosis .


Synthesis Analysis

The synthetic approaches to creating this compound involve intricate steps. Researchers have explored various methods to construct the imidazo[1,2-b]pyridazine scaffold. These approaches include functionalization at 3-positions , which is crucial for further development in drug design. The synthesis of this privileged scaffold has implications for novel chemosynthetic strategies and drug development .


Molecular Structure Analysis

The molecular structure of This compound comprises fused heterocyclic rings. The imidazo[1,2-b]pyridazine core provides rigidity and contributes to its biological activity. The amido group and thiazole moiety enhance its interactions with biological targets. Understanding the spatial arrangement of atoms within the molecule is essential for predicting its behavior and interactions .


Physical and Chemical Properties Analysis

  • Chemical Properties :
    • NMR Spectra : The ^1H and ^13C NMR spectra provide insights into its chemical environment and connectivity. Peaks corresponding to different functional groups can be analyzed .

Mechanism of Action

The primary target of this compound is IL-17A , a pro-inflammatory cytokine secreted by Th17 cells . By inhibiting IL-17A, it modulates chronic inflammation and tissue damage. The IL-23/IL-17 axis plays a critical role in psoriasis pathogenesis, making this compound a promising candidate for treating psoriatic diseases. Unlike large biologics, small molecule IL-17A inhibitors offer an orally administered alternative with potential efficacy .

Properties

IUPAC Name

2-(imidazo[1,2-b]pyridazine-6-carbonylamino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S/c1-8-11(13(22)19(2)3)23-14(16-8)17-12(21)9-4-5-10-15-6-7-20(10)18-9/h4-7H,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGOOUYAFGUJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=NN3C=CN=C3C=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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